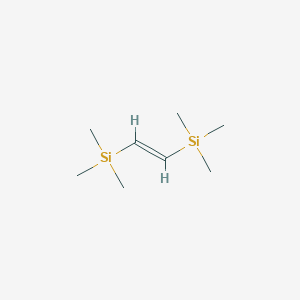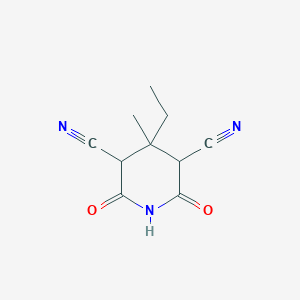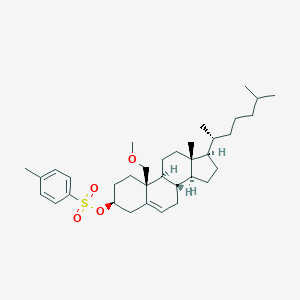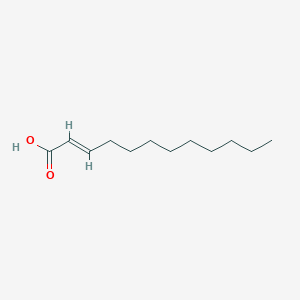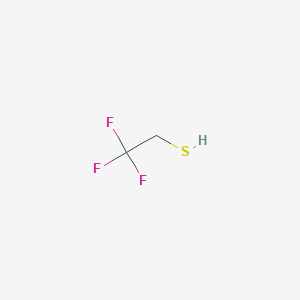
2,2,2-Trifluoroethanethiol
Descripción general
Descripción
2,2,2-Trifluoroethanethiol, also known as TFET, is an organic compound that is colorless and has a pungent odor . It falls into the category of sulfur-containing compounds and finds utility in a range of chemical reactions .
Synthesis Analysis
2,2,2-Trifluoroethanol (TFE) is a fluorinated compound used as a solvent in organic synthesis . Peptides and proteins are experimentally studied using TFE as a cosolvent . In TFE, hydrogen peroxide is effective for oxidizing sulfur compounds .Chemical Reactions Analysis
The gas phase acidity and basicity of 2,2,2-trifluoroethanethiol (TFET) has been investigated by Fourier transform ion cyclotron resonance spectroscopy . The reaction of 2,2,2-trifluoroethanethiol on Mo (110) surface was studied using temperature-programmed section, Auger electron, and infrared spectroscopies .Aplicaciones Científicas De Investigación
Solvent in Organic Synthesis
2,2,2-Trifluoroethanethiol is commonly used as a solvent in organic synthesis . Its unique properties make it suitable for a wide range of reactions.
Co-solvent in Protein and Peptide Studies
In addition to its use in organic synthesis, 2,2,2-Trifluoroethanethiol can also be used as a co-solvent in the experimental study of proteins and peptides . This can help researchers better understand the structure and function of these biological molecules.
Gas Phase Acidity and Basicity Studies
The gas phase acidity and basicity of 2,2,2-Trifluoroethanethiol (TFET) has been investigated by Fourier transform ion cyclotron resonance spectroscopy . This kind of research can provide valuable insights into the properties of TFET and similar compounds.
Surface Reaction Studies
The reaction of 2,2,2-Trifluoroethanethiol on Mo(110) surface has been studied using temperature-programmed section, Auger electron and infrared spectroscopies . This research can help scientists understand how TFET interacts with different surfaces, which can be useful in various fields such as materials science and catalysis.
Formation of Charge Transfer Complexes
2,2,2-Trifluoroethanethiol is basic in nature and forms charge transfer complexes with molecular iodine . This property can be exploited in various chemical reactions and processes.
Safety and Hazards
2,2,2-Trifluoroethanethiol is extremely flammable and toxic if swallowed or inhaled . It causes serious eye damage and may damage fertility . It may cause damage to organs through prolonged or repeated exposure if inhaled . It is advised to work under a hood, avoid inhaling the substance/mixture, and avoid the generation of vapors/aerosols .
Mecanismo De Acción
Target of Action
2,2,2-Trifluoroethanethiol is a fluorinated thiol . The primary targets of this compound are electrophiles . Electrophiles are species that are attracted to electrons and participate in chemical reactions by accepting an electron pair in order to bond to a nucleophile .
Mode of Action
2,2,2-Trifluoroethanethiol operates as a nucleophile . Nucleophiles are species that donate an electron pair to an electrophile to form a chemical bond . Therefore, 2,2,2-Trifluoroethanethiol interacts with its targets (electrophiles) by donating an electron pair, resulting in the formation of a new chemical bond .
Biochemical Pathways
It is known that this compound can undergo oxidation and reduction reactions , which are fundamental types of reactions in biochemistry.
Result of Action
Its ability to form charge transfer complexes with molecular iodine suggests that it may influence the electronic properties of molecules and potentially affect cellular processes that depend on these properties.
Action Environment
The action, efficacy, and stability of 2,2,2-Trifluoroethanethiol can be influenced by various environmental factors. For instance, its reactivity with electrophiles can be affected by the presence of other nucleophiles or electrophiles in the environment. Additionally, factors such as temperature and pH could potentially influence its stability and reactivity .
Propiedades
IUPAC Name |
2,2,2-trifluoroethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3S/c3-2(4,5)1-6/h6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRLLAOLJVDVNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399717 | |
| Record name | 2,2,2-Trifluoroethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethanethiol | |
CAS RN |
1544-53-2 | |
| Record name | 2,2,2-Trifluoroethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trifluoroethanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





